Lipophilicity (cLogP) Comparison: 1,1-Dioxo-1,4-thiazinane-3,5-dione vs. 1,2-Thiazinane-1,1-dioxide (1,4-Butanesultam)
A direct comparison of calculated partition coefficients (cLogP) reveals a significant difference in lipophilicity between the target compound and a common sultam analog, 1,2-thiazinane-1,1-dioxide (1,4-butanesultam). 1,1-Dioxo-1,4-thiazinane-3,5-dione has a calculated LogP of -1.5 [1], indicating it is substantially more hydrophilic than 1,2-thiazinane-1,1-dioxide, which has an ACD/LogP of -0.80 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP = -1.5 |
| Comparator Or Baseline | 1,2-Thiazinane-1,1-dioxide (1,4-Butanesultam, CAS 37441-50-2): ACD/LogP = -0.80 |
| Quantified Difference | The target compound is 0.7 log units more hydrophilic (nearly an order of magnitude difference in partition coefficient). |
| Conditions | Calculated property (cLogP from Molaid database; ACD/LogP from ChemSpider). |
Why This Matters
This difference dictates aqueous solubility and membrane permeability, making the target compound a superior choice for experiments requiring higher aqueous solubility, while the analog may be preferred for applications needing greater lipophilicity.
- [1] Molaid. 1,1-dioxo-1λ6-thiomorpholine-3,5-dione. Compound ID: MS_817363. Accessed 2024. View Source
